1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
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Overview
Description
This compound is characterized by its unique structure, which includes a cyclohexyl group, a trifluoromethyl group, and a phenyl group, all contributing to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of cyclohexyl isocyanate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, the use of catalysts to accelerate the reaction, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the urea group may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential treatment for type 2 diabetes due to its ability to modulate insulin secretion.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea exerts its effects involves interaction with specific molecular targets. In the context of diabetes treatment, it is believed to act on the G-protein-coupled receptor 40 (GPR40), enhancing insulin secretion in response to elevated blood glucose levels. This interaction triggers a cascade of intracellular signaling pathways that ultimately lead to increased insulin release from pancreatic beta cells.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoromethyl group, which may affect its potency and selectivity.
1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxypropyl)urea: Similar structure but without the phenyl group, potentially altering its biological activity.
Uniqueness: 1-Cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea stands out due to its trifluoromethyl and phenyl groups, which contribute to its unique pharmacological profile. These structural features enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-cyclohexyl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c17-16(18,19)15(23,12-7-3-1-4-8-12)11-20-14(22)21-13-9-5-2-6-10-13/h1,3-4,7-8,13,23H,2,5-6,9-11H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPCYGJBTYGIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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